

Sirtuin 6 function in DNA double-strand break repair

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An In-depth Technical Guide on the Core Functions of Sirtuin 6 in DNA Double-Strand Break Repair

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases and mono-ADP-ribosyltransferases.[1][2] Initially recognized for its roles in regulating transcription, metabolism, and inflammation, SIRT6 has emerged as a critical guardian of genomic stability.[3] Mice deficient in SIRT6 exhibit premature aging phenotypes, genomic instability, and hypersensitivity to DNA damaging agents, underscoring its essential role in maintaining the integrity of the genome.[3][4]

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, capable of causing chromosomal rearrangements and loss of genetic information if not properly repaired.[1][5] Eukaryotic cells have evolved two primary pathways to repair DSBs: the precise Homologous Recombination (HR) pathway, which is active during the S and G2 phases of the cell cycle, and the more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[3] SIRT6 plays a multifaceted and crucial role in orchestrating the repair of these lesions, influencing pathway choice and enhancing the efficiency of both HR and NHEJ.[2][6] This technical guide provides a comprehensive overview of the molecular mechanisms by which SIRT6 functions in DSB repair, supported by quantitative data, detailed experimental protocols, and pathway visualizations.



Core Mechanisms of SIRT6 in DSB Repair

SIRT6 is a dynamic and versatile player in the DNA damage response (DDR), acting as an early sensor of damage and employing its dual enzymatic activities to modulate key repair factors and the chromatin environment.

SIRT6 as an Early Responder and DSB Sensor

SIRT6 is one of the first proteins to arrive at a DSB site, often within seconds of damage induction.[1][5] This rapid recruitment appears to be independent of other known DSB sensors like the MRN complex (MRE11-RAD50-NBS1), PARP1, or the Ku70/80 heterodimer, suggesting SIRT6 itself can directly recognize and bind to broken DNA ends.[1][5] This intrinsic sensing ability positions SIRT6 as a critical initiator of the DDR cascade, activating downstream signaling for the recruitment and activation of other repair proteins.[1][5] Under conditions of oxidative stress, this recruitment is significantly accelerated, highlighting SIRT6's role in integrating stress signaling with DNA repair pathways.[6][7][8] Furthermore, the deacetylation of SIRT6 at lysine 33 (K33) by its fellow sirtuin, SIRT1, is crucial for SIRT6's polymerization and efficient mobilization to DSB sites.[9][10]

Dual Enzymatic Activities in DSB Repair

SIRT6 possesses two key enzymatic functions that are both required for the full stimulation of DSB repair: NAD+-dependent deacetylation and mono-ADP-ribosylation.[2][6]

- Deacetylase Activity: SIRT6 targets both histone and non-histone proteins. It deacetylates histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which is thought to facilitate chromatin remodeling around the break site.[2][4][9] A critical non-histone target in the HR pathway is CtIP (C-terminal binding protein-interacting protein).[11][12] By deacetylating CtIP, SIRT6 promotes the initiation of DNA end resection, a crucial step for generating the single-stranded DNA required for HR.[11][12][13]
- Mono-ADP-Ribosyltransferase Activity: The in vivo targets of this activity are less characterized, but a pivotal substrate is Poly (ADP-ribose) polymerase 1 (PARP1).[6][8][14] SIRT6 physically associates with PARP1 and mono-ADP-ribosylates it, which strongly stimulates PARP1's poly-ADP-ribosylation (PARylation) activity.[6][7][8] This activation of PARP1 is essential for the efficient recruitment of downstream repair factors to the DSB site and stimulates both NHEJ and HR pathways, particularly under oxidative stress.[6][8][15]



Role in Non-Homologous End Joining (NHEJ)

SIRT6 actively promotes the NHEJ pathway by modulating core components of the repair machinery. It forms a macromolecular complex with the DNA-dependent protein kinase (DNA-PK), a critical factor in NHEJ.[4] SIRT6 is required for the mobilization and stabilization of the DNA-PK catalytic subunit (DNA-PKcs) at chromatin surrounding DSBs.[4] This function is particularly important in induced pluripotent stem cells (iPSCs) derived from older individuals, where SIRT6 expression is downregulated. In this context, SIRT6 directly binds to Ku80, facilitating the Ku80/DNA-PKcs interaction and promoting efficient NHEJ.[16]

Role in Homologous Recombination (HR)

SIRT6 facilitates HR at multiple steps. As mentioned, its deacetylation of CtIP is a key event that promotes DNA end resection, the initiating step of HR.[11][12] Depletion of SIRT6 leads to impaired accumulation of Replication Protein A (RPA) and single-stranded DNA at damage sites, resulting in reduced HR efficiency and increased sensitivity to DSB-inducing agents like PARP inhibitors.[11] Additionally, the SIRT6-mediated activation of PARP1 is crucial for efficient HR.[15][17] This is particularly evident during replicative senescence, where HR efficiency declines sharply. Overexpression of SIRT6 can rescue this decline in a manner dependent on its mono-ADP-ribosylation activity and the presence of PARP1.[15][17][18]

Chromatin Remodeling Functions

Effective DNA repair requires dynamic changes in chromatin structure to allow repair factors access to the damaged DNA. SIRT6 is a key regulator of this process. Upon recruitment to DSBs, SIRT6 recruits the chromatin remodeler SNF2H, which is necessary for chromatin relaxation and subsequent repair.[5][19] More recently, SIRT6 has been shown to coordinate with another chromatin remodeler, CHD4, in response to DNA damage.[20] SIRT6 recruits CHD4 to the damage site, which then displaces heterochromatin protein 1 (HP1), leading to chromatin relaxation and facilitating HR.[20]

Quantitative Analysis of SIRT6-Mediated DSB Repair

The stimulatory effect of SIRT6 on DSB repair has been quantified in various studies, primarily using reporter-based assays. The data consistently show a significant enhancement of both NHEJ and HR efficiency upon SIRT6 overexpression.

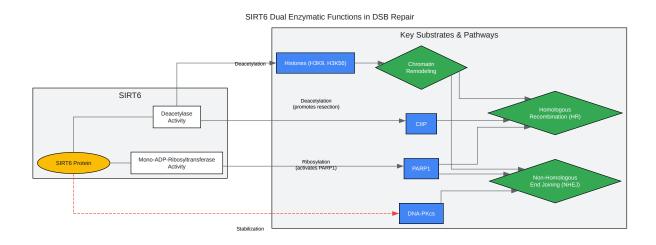


Condition	Cell Type	Repair Pathway	Fold Increase in Efficiency (SIRT6 OE vs. Control)	Citation(s)
Basal (No Stress)	Human Fibroblasts	NHEJ	3.3-fold	[6][7]
Human Fibroblasts	HR	3.4-fold	[6][7]	
Oxidative Stress (Paraquat)	Human Fibroblasts	NHEJ	6.7-fold	[6][7]
Human Fibroblasts	HR	6.0-fold	[6][7]	
Replicative Senescence	Presenescent Human Fibroblasts	HR	Strong stimulation, rescuing age- related decline	[15][17]
Species Longevity	Mouse Fibroblasts	NHEJ	SIRT6 from long- lived rodents shows stronger stimulation	[21][22]

Signaling Pathways and Workflows

Visualizing the complex interactions and processes involving SIRT6 is crucial for understanding its function. The following diagrams, rendered using the DOT language, illustrate key pathways and experimental workflows.

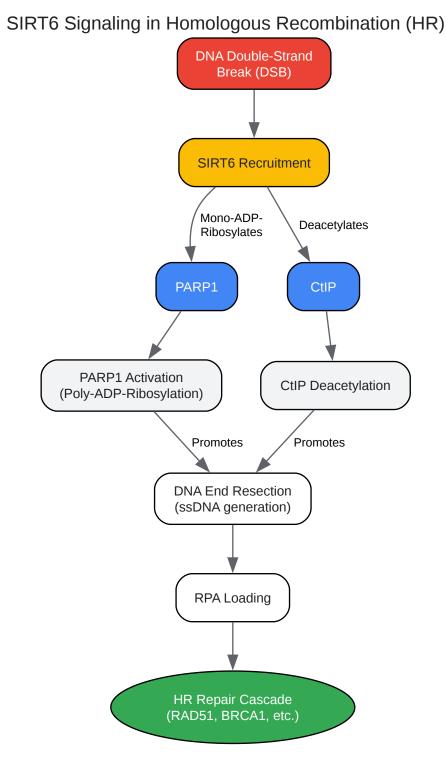




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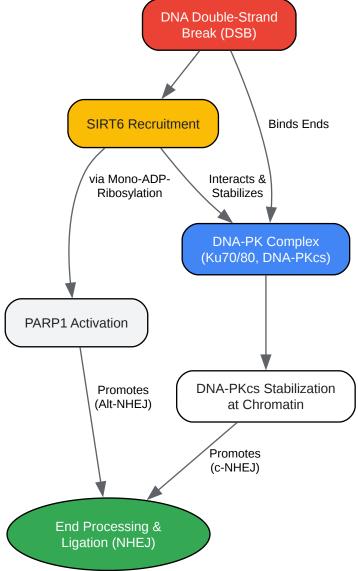
Caption: Logical diagram of SIRT6's dual enzymatic activities and key targets in DSB repair.





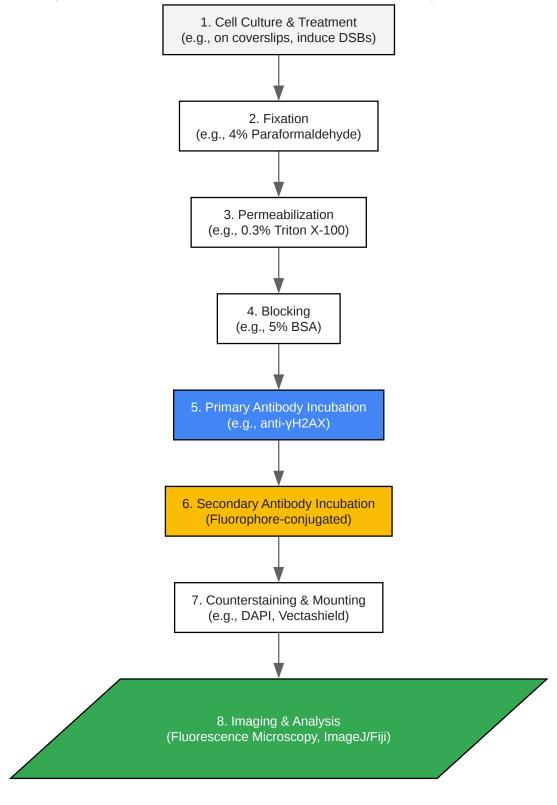


SIRT6 Signaling in Non-Homologous End Joining (NHEJ)





Experimental Workflow: Immunofluorescence for yH2AX Foci



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